molecular formula C6H9F2N3 B13155336 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13155336
M. Wt: 161.15 g/mol
InChI Key: NMIDSKBDUAMJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrazole ring attached to a difluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of a pyrazole derivative with a difluoropropylamine precursor. One common method involves the nucleophilic substitution reaction where the pyrazole ring is introduced to the difluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific fluorination pattern and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated organic compound notable for its structural features, including a pyrazole ring and difluoropropylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

  • Molecular Formula : C₆H₉F₂N₃
  • Molecular Weight : 161.15 g/mol
  • IUPAC Name : 2,2-difluoro-3-pyrazol-1-ylpropan-1-amine
  • InChI Key : NMIDSKBDUAMJEW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which are critical for various physiological processes.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Pyrazole derivatives have been shown to exhibit inhibitory effects against several targets:

  • Xanthine Oxidase : Some pyrazole derivatives have demonstrated moderate inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This suggests potential applications in treating conditions like gout .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activities. For example, certain compounds have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in cellular models . This positions this compound as a potential candidate for further exploration in inflammatory disease contexts.

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazole derivatives indicated that modifications at the fluorine positions could significantly affect biological activity. The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions.

CompoundActivityReference
This compoundPotential anticancer and anti-inflammatory agent
Related pyrazole derivativesModerate XO inhibition

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in the substituents on the pyrazole ring or alterations in fluorination patterns have been shown to influence potency and selectivity towards specific biological targets. This information can guide future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects .

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-3-pyrazol-1-ylpropan-1-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8,4-9)5-11-3-1-2-10-11/h1-3H,4-5,9H2

InChI Key

NMIDSKBDUAMJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.